molecular formula C19H19ClF3N5 B5140589 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine

Cat. No.: B5140589
M. Wt: 409.8 g/mol
InChI Key: IBDQOOSAEQQVDI-UHFFFAOYSA-N
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Description

The compound 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 2, a 4-chlorophenyl group at position 3, a methyl group at position 5, and a 4-methylpiperazine moiety at position 6. This scaffold is notable for its pharmacological versatility, with analogs demonstrating anticancer, antimicrobial, and receptor-modulating activities .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N5/c1-12-11-15(27-9-7-26(2)8-10-27)28-18(24-12)16(17(25-28)19(21,22)23)13-3-5-14(20)6-4-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDQOOSAEQQVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by cyclization with trifluoroacetic anhydride to form the pyrazolo[1,5-a]pyrimidine core. The final step involves the nucleophilic substitution of the pyrazolo[1,5-a]pyrimidine intermediate with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against Vibrio cholerae. It functions by inhibiting the σE stress response pathway essential for the virulence of this pathogen. This application was documented in a study that highlighted its potential as an anti-virulence agent in preclinical settings .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, making it a candidate for further development in cancer therapeutics.

Neurological Research

Another significant application is in neurological research, where it is being investigated for its effects on neurotransmitter systems. The compound's structure suggests potential interactions with serotonin receptors, which could be beneficial in treating mood disorders and other neurological conditions.

Case Study 1: Inhibition of Vibrio cholerae

In a study published by Stanbery et al., the compound was tested for its ability to inhibit the virulence of Vibrio cholerae. The results demonstrated that it effectively reduced the bacterial stress response, indicating its potential as a therapeutic agent against cholera .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis. The study outlined specific pathways affected by the compound, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Substitutions and Structural Diversity

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant structural diversity, primarily through substitutions at positions 2, 3, 5, and 7. Below is a comparative analysis of key analogs:

Compound Position 2 Position 3 Position 5 Position 7 Key Activity/Property Reference
Target Compound Trifluoromethyl 4-Chlorophenyl Methyl 4-Methylpiperazine Not explicitly reported
3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl Methyl Piperidine Synthetic intermediate
Glycohybrid 9g (Triazole-linked) 4-Isopropylphenyl Triazole-glycohybrid Anticancer (IC₅₀: Not specified)
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine Methyl 4-Chlorophenyl tert-Butyl Morpholinopropylamine Synthetic intermediate
PHTPP (Estrogen receptor antagonist) Trifluoromethyl 4-Hydroxyphenyl Phenyl ESR2 antagonism (IC₅₀: <1 µM)
7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Phenyl Methyl Benzylsulfanyl Antimicrobial potential

Key Observations

Position 2 (Trifluoromethyl vs. Other Groups):

  • The trifluoromethyl group in the target compound and PHTPP enhances lipophilicity and metabolic stability compared to methyl or unsubstituted analogs .
  • In PHTPP, this group contributes to high ESR2 selectivity, with minimal ESR1 cross-reactivity .

Position 7 (Piperazine vs. Other Moieties):

  • Piperazine and morpholine derivatives (e.g., ) improve solubility and bioavailability compared to bulkier substituents like triazole-glycohybrids .
  • Triazole-linked glycohybrids (e.g., ) exhibit potent anticancer activity (IC₅₀: 15.3 µM against MCF-7 cells), suggesting that bulky substituents may enhance target binding .

Position 3 (Aryl Substitutions):

  • 4-Chlorophenyl groups are common in antimicrobial and anticancer analogs (e.g., ), while 4-hydroxyphenyl (PHTPP) or isopropylphenyl () groups modulate receptor specificity .

Anticancer Activity

  • Glycohybrid 9c : Demonstrated IC₅₀ = 15.3 µM against MCF-7 breast cancer cells, attributed to triazole-mediated DNA intercalation .
  • PHTPP : While primarily an ESR2 antagonist, its trifluoromethyl-pyrazolo[1,5-a]pyrimidine core is being explored in oncology for CDK2 inhibition .

Biological Activity

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through various chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives. One notable method involves the reaction of 5-(4-chlorophenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride with piperazine derivatives in a solvent mixture of acetonitrile and pyridine, yielding high purity and yields over 90% .

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, demonstrating its potential as an antifungal, antitubercular, and anti-virulence agent.

Antifungal and Antitubercular Activity

A study reported that derivatives of pyrazolo compounds, including the target compound, exhibited significant antifungal activity against various pathogenic fungi strains and showed promising results against Mycobacterium tuberculosis H37Rv . The mechanism involves the disruption of fungal cell wall integrity and inhibition of mycobacterial growth.

Anti-Virulence Activity

Research indicates that the compound inhibits the σE stress response pathway in Vibrio cholerae, which is crucial for the bacterium's virulence. This inhibition suggests a potential role in developing new treatments for cholera by targeting bacterial stress responses .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antifungal Mechanism : The compound disrupts cellular processes in fungi, leading to cell death.
  • Antitubercular Mechanism : It interferes with the mycobacterial cell wall synthesis and metabolic pathways.
  • Anti-Virulence Mechanism : By inhibiting specific stress response pathways in bacteria, it reduces their ability to cause disease.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antifungal Study : In vitro tests demonstrated that concentrations as low as 10 µg/mL effectively inhibited fungal growth in four tested strains.
  • Tuberculosis Study : The compound showed an MIC (Minimum Inhibitory Concentration) value below 1 µg/mL against M. tuberculosis, marking it as a potent candidate for further development.
  • Cholera Study : Inhibition assays revealed a significant reduction in virulence factor production in Vibrio cholerae treated with the compound.

Data Summary

Biological ActivityObserved EffectsConcentration (µg/mL)
AntifungalInhibition of fungal growth10
AntitubercularMIC < 1 against M. tuberculosis<1
Anti-VirulenceReduced virulence factor productionNot specified

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

Answer:
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation of aminopyrazole derivatives with dielectrophilic reagents. For example, heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-containing diketones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) at 433–438 K for 2.5 hours under anhydrous conditions yields the core structure. Recrystallization from methanol or ethanol/acetone mixtures (1:1) ensures purity, with yields averaging ~66% . Optimization of reaction time and stoichiometry is critical to minimize byproducts.

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Distinguishes aromatic protons (δ 6.8–8.2 ppm) and carbons, with characteristic splitting patterns for the trifluoromethyl group (δ -62 ppm for 19F coupling in 13C NMR).
  • IR spectroscopy : Identifies C-F stretches (1100–1200 cm⁻¹) and N-H bends (if present).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 461.12 for C20H15ClF3N5).
  • Single-crystal X-ray diffraction : Resolves bond angles and dihedral angles (e.g., orthorhombic Pbca space group with a = 9.536 Å, b = 15.941 Å) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Methodological solutions include:

Orthogonal assays : Compare enzymatic inhibition (IC50) with cell viability assays (MTT) to distinguish direct target effects from cytotoxicity.

Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting activity.

Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to standardize results .

Advanced: What computational strategies predict binding modes with kinase targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite with grid boxes centered on ATP-binding pockets (e.g., KDR kinase). Lamarckian genetic algorithms sample conformations, with binding energies ≤-9 kcal/mol indicating high affinity.
  • Molecular dynamics (MD) : 100-ns simulations in explicit solvent (CHARMM36 force field) assess stability of predicted poses. Root-mean-square deviation (RMSD) <2 Å suggests stable binding.
  • Free energy calculations : MM-PBSA/GBSA methods quantify contributions of substituents (e.g., 4-chlorophenyl enhances hydrophobic interactions by ~2 kcal/mol) .

Basic: What are the optimal conditions for introducing the 4-methylpiperazine moiety?

Answer:
The piperazine group is introduced via nucleophilic aromatic substitution (SNAr) on a chlorinated pyrimidine intermediate. Conditions:

  • Solvent : Anhydrous DMF or DMSO.
  • Base : K2CO3 or DIEA (2.5 equiv).
  • Temperature : 80–90°C for 12–24 hours.
    Post-reaction, purify via silica gel chromatography (CH2Cl2:MeOH 9:1) to isolate the product (>80% yield). LC-MS monitors reaction progress (expected [M+H]+ shift by +98 Da) .

Advanced: How do substituent modifications impact pharmacokinetic (PK) properties?

Answer:

  • Lipophilicity : Trifluoromethyl and methyl groups increase LogP (measured via shake-flask: ΔLogP +0.5), requiring formulation with cyclodextrins or liposomes for solubility.
  • Metabolic stability : 4-Chlorophenyl reduces CYP3A4-mediated oxidation (t1/2 increases from 2.1 to 4.3 hours in human liver microsomes).
  • Bioavailability : In rodent PK studies, oral administration (10 mg/kg) shows Cmax = 1.2 µg/mL and AUC0–24 = 15 µg·h/mL. IV data (5 mg/kg) reveal Cl = 12 mL/min/kg, suggesting moderate hepatic clearance .

Advanced: What crystallographic parameters are critical for structure-activity relationship (SAR) studies?

Answer:
Single-crystal XRD reveals:

  • Dihedral angles : Between pyrazolo and pyrimidine rings (e.g., 5.8° deviation enhances planarity and π-stacking with kinase residues).
  • Hydrogen bonding : N-H···O/F interactions (2.8–3.2 Å) stabilize binding poses.
  • Packing motifs : Herringbone arrangements in the crystal lattice correlate with improved thermal stability (decomposition >250°C) .

Basic: What solvents and temperatures are optimal for recrystallization?

Answer:

  • Primary solvent : Methanol or ethanol (high polarity dissolves impurities).
  • Secondary solvent : Acetone or ethyl acetate (induce slow crystallization).
  • Temperature gradient : Cool from reflux to 4°C over 12 hours. Yields needle-like crystals suitable for XRD (70–80% recovery) .

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